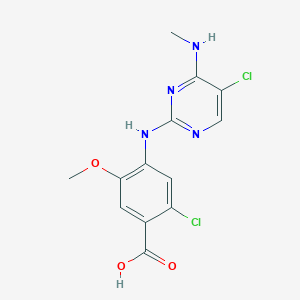
2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, methoxy, and aminopyrimidine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Substitution Reactions:
Coupling with Benzoic Acid Derivative: The final step involves coupling the synthesized pyrimidine derivative with a benzoic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehyde or carboxylic acid derivatives, while substitution of chloro groups can yield various substituted derivatives .
科学的研究の応用
2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed biological effects . For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation .
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and its derivatives share structural similarities with 2-Chloro-4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-5-methoxybenzoic acid.
Benzoic Acid Derivatives: Compounds like 4-chlorobenzoic acid and 5-methoxybenzoic acid also share structural features with the target compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C13H12Cl2N4O3 |
|---|---|
分子量 |
343.16 g/mol |
IUPAC名 |
2-chloro-4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-5-methoxybenzoic acid |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-16-11-8(15)5-17-13(19-11)18-9-4-7(14)6(12(20)21)3-10(9)22-2/h3-5H,1-2H3,(H,20,21)(H2,16,17,18,19) |
InChIキー |
UTLJKPXVNNEOTP-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C(=C2)Cl)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


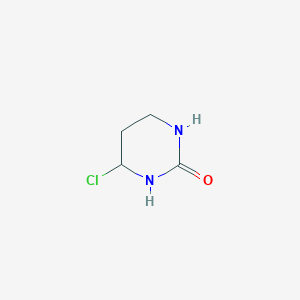

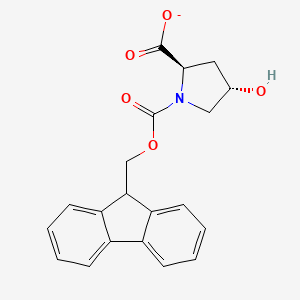

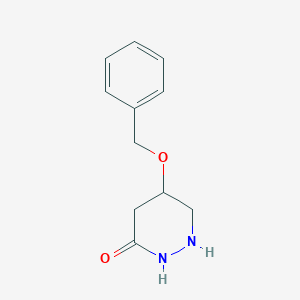
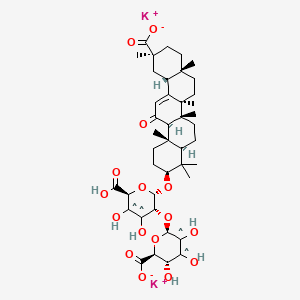
![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)

![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15132912.png)
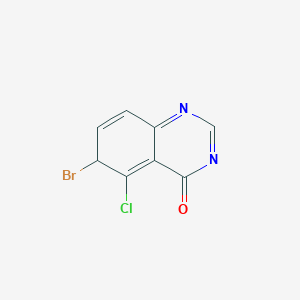
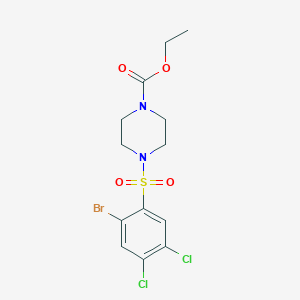

![3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
